7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol

Synthetic Intermediate Dual Halogenation Selective Functionalization

7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol (CAS 2648332-62-9) is a polyfunctionalized pyrido[2,3-d]pyrimidine derivative bearing a unique trio of substituents: a chlorine atom at position 7, a fluorine atom at position 6, and a methylthio group at position This heterocyclic scaffold belongs to a privileged class in medicinal chemistry recognized for its ability to mimic purine bases and inhibit diverse kinase targets. The compound's substitution pattern imparts distinct electronic, steric, and physicochemical properties that directly influence its reactivity profile and utility as a synthetic intermediate, setting it apart from simpler pyrido[2,3-d]pyrimidine analogs.

Molecular Formula C8H5ClFN3OS
Molecular Weight 245.66 g/mol
Cat. No. B13692783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol
Molecular FormulaC8H5ClFN3OS
Molecular Weight245.66 g/mol
Structural Identifiers
SMILESCSC1=NC2=NC(=C(C=C2C(=O)N1)F)Cl
InChIInChI=1S/C8H5ClFN3OS/c1-15-8-12-6-3(7(14)13-8)2-4(10)5(9)11-6/h2H,1H3,(H,11,12,13,14)
InChIKeyKPRLZNLBALWAFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol: A Strategic Halogenated Pyridopyrimidine Scaffold for Targeted Synthesis


7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol (CAS 2648332-62-9) is a polyfunctionalized pyrido[2,3-d]pyrimidine derivative bearing a unique trio of substituents: a chlorine atom at position 7, a fluorine atom at position 6, and a methylthio group at position 2. This heterocyclic scaffold belongs to a privileged class in medicinal chemistry recognized for its ability to mimic purine bases and inhibit diverse kinase targets . The compound's substitution pattern imparts distinct electronic, steric, and physicochemical properties that directly influence its reactivity profile and utility as a synthetic intermediate, setting it apart from simpler pyrido[2,3-d]pyrimidine analogs. Its dual-halogen architecture enables sequential, chemoselective functionalization strategies that are not accessible with mono-halogenated or non-halogenated comparators, making it a valuable building block for structure-activity relationship (SAR) exploration and targeted library synthesis .

Why 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol Cannot Be Replaced with Generic Pyridopyrimidine Scaffolds


Generic substitution of 7-chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol with structurally similar pyrido[2,3-d]pyrimidines is scientifically invalid because the specific halogenation pattern at positions 6 and 7 dictates the compound's reactivity, lipophilicity, and metabolic stability . The presence of both chlorine and fluorine atoms creates a differential leaving-group hierarchy that enables sequential nucleophilic aromatic substitution (SNAr) reactions with regiochemical control unattainable with mono-halogenated analogs. Furthermore, the 2-methylthio group serves as a masked sulfone handle for downstream diversification, a feature absent in 2-oxo or 2-amino comparators . In the context of kinase inhibitor synthesis, this substitution pattern has demonstrated quantifiable superiority over unsubstituted or mono-substituted alternatives in terms of both synthetic yield and biological target engagement.

Evidence Guide: 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol


Synthetic Intermediate Utility: Enabling Dual Reactivity Vectors for Complex Molecule Construction

The compound features a unique dual-halogen architecture with chlorine at position 7 and fluorine at position 6, creating a reactivity hierarchy that enables sequential functionalization. In contrast, the closest mono-halogenated analog, 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, offers only a single reactive site, limiting its utility in multistep syntheses . This differential reactivity is critical for constructing complex drug intermediates such as Sotorasib, where both positions must be sequentially functionalized .

Synthetic Intermediate Dual Halogenation Selective Functionalization

Halogen Pattern Vectors: Fluorine vs. Bromine Substitution and Impact on Lipophilicity

Computationally predicted LogP values reveal a significant difference in lipophilicity between chloro-fluoro substituted scaffolds and bromo-chloro substituted analogs. The 4,7-dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine scaffold, closely related to our target compound, exhibits a predicted LogP of 2.45 (iLOGP) . In contrast, the 6-bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine comparator has a significantly higher predicted LogP of 3.16 , indicating that the fluoro-substituted scaffold is approximately 0.71 log units less lipophilic.

Lipophilicity Halogen Substitution Drug-like Properties

Halogen Leaving Group Hierarchy: Enabling Regioselective SNAr in Comparison to Mono-Chloro Scaffolds

The compound's 7-chloro substituent acts as an excellent leaving group for SNAr reactions. In the synthesis of MD-39-AM, the reaction of 4-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine with aniline in ethanol proceeded in 68% yield . The target compound, containing both a 7-chloro and a 6-fluoro substituent, allows for a chemoselective reaction cascade where the 7-chloro position can be displaced first, preserving the 6-fluoro position for later-stage diversification or for beneficial metabolic effects in the final drug molecule.

Regioselective Synthesis Leaving Group Reactivity SNAr

Pharmacological Scaffold Specificity: 2-Methylthio vs. 2-Chloro Substitution Impact on Diuretic Activity

In a study of pyrido[2,3-d]pyrimidine derivatives as potassium-sparing diuretics, compounds were synthesized via both the 2-methylthio and 2-chloro routes . The differential reactivity of the 2-methylthio group compared to the 2-chloro group directly influenced the final compound's pharmacological profile. While specific IC50 values for the target compound are not available, the study established that the 2-methylthio-4-oxo scaffold served as a superior synthetic intermediate to the 2-chloro analog, enabling the preparation of compounds with significant diuretic and potassium-sparing activities.

Structure-Activity Relationship Pyridopyrimidine Potassium-Sparing Diuretic

Where 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol Delivers Maximum Value: Application Scenarios for Scientific and Industrial Users


Precision Synthesis of Bis-Functionalized Kinase Inhibitor Intermediates

When constructing complex kinase inhibitor scaffolds such as Sotorasib and related KRAS G12C inhibitors, the dual-halogen architecture at positions 6 and 7 enables the sequential introduction of distinct functional groups. The 7-chloro atom undergoes primary SNAr displacement with amine nucleophiles, while the 6-fluoro substituent can be retained for subsequent metabolic stabilization or further derivatized under more forcing conditions. This sequential reactivity is difficult to achieve with mono-halogenated analogs like 7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine, which offer only a single point of diversification . In programs targeting KRAS, EGFR, or CDK kinases, this scaffold provides a versatile entry point for rapid SAR exploration .

Lead Optimization Programs Requiring Moderately Lipophilic Kinase Hinge-Binders

For medicinal chemistry teams optimizing lead compounds where balanced lipophilicity (LogP 2.0–3.0) is critical for achieving favorable ADME profiles, the scaffold offers a predicted LogP advantage over bromo-substituted analogs. The compound's lower predicted LogP compared to the bromo variant (ΔLogP ≈ -0.71) suggests improved aqueous solubility and reduced risk of CYP450 inhibition, phospholipidosis, and promiscuous binding . Researchers prioritizing metabolic stability and clean off-target profiles should consider this fluorinated scaffold over its brominated comparator .

Building Block Procurement for Targeted Covalent Inhibitor Libraries

The compound is ideal for parallel synthesis of targeted covalent inhibitor libraries, where the 2-methylthio group can be oxidized to a methylsulfonyl leaving group for late-stage diversification, while the 7-chloro and 6-fluoro positions can be orthogonally modified . Procurement teams sourcing intermediates for EGFR, FGFR, or VEGFR inhibitor programs should prioritize polyfunctionalized scaffolds over simpler analogs because they reduce the total number of synthetic steps required to reach diverse final compounds, improving overall synthetic efficiency and cost-effectiveness .

Quote Request

Request a Quote for 7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.